molecular formula C23H22N4O B4848360 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine

4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine

Cat. No. B4848360
M. Wt: 370.4 g/mol
InChI Key: IUDWSLXQPWPEIJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as BFPPIP and has shown promising results in preclinical studies for various diseases.

Mechanism of Action

The mechanism of action of BFPPIP is not fully understood. However, it has been suggested that BFPPIP may exert its therapeutic effects by targeting specific receptors in the body. For example, BFPPIP has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain. BFPPIP has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
BFPPIP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BFPPIP has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, BFPPIP has been found to protect neurons from oxidative stress and has potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of BFPPIP is that it has shown promising results in preclinical studies for various diseases. Furthermore, BFPPIP has a relatively simple chemical structure, which makes it easy to synthesize. However, one of the limitations of BFPPIP is that its mechanism of action is not fully understood. Furthermore, more research is needed to determine the safety and efficacy of BFPPIP in humans.

Future Directions

There are several future directions for research on BFPPIP. One direction is to further investigate the mechanism of action of BFPPIP. This could involve identifying the specific receptors that BFPPIP targets and determining the downstream signaling pathways that are affected. Another direction is to conduct more preclinical studies to determine the safety and efficacy of BFPPIP in animal models. Furthermore, clinical trials will be needed to determine the safety and efficacy of BFPPIP in humans. Finally, research could focus on developing derivatives of BFPPIP that have improved pharmacological properties.

Scientific Research Applications

BFPPIP has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. BFPPIP has been found to exhibit anti-proliferative activity against cancer cells and has shown potential as a chemotherapeutic agent. It has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, BFPPIP has shown neuroprotective effects and has potential as a treatment for neurodegenerative diseases.

properties

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-2-7-18(8-3-1)9-6-12-26-13-15-27(16-14-26)23-22-21(24-17-25-23)19-10-4-5-11-20(19)28-22/h1-11,17H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWSLXQPWPEIJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine
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4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine
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4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine
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4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine
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4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine

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